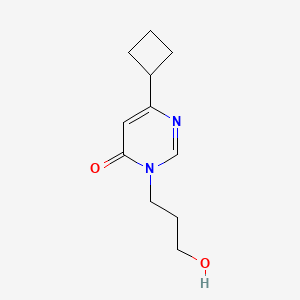![molecular formula C16H18N2O2S B6637079 N-[1-(hydroxymethyl)cyclopentyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B6637079.png)
N-[1-(hydroxymethyl)cyclopentyl]-2-phenyl-1,3-thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(hydroxymethyl)cyclopentyl]-2-phenyl-1,3-thiazole-4-carboxamide, also known as CP-31398, is a small molecule that has been extensively studied for its potential therapeutic applications. It was first discovered in 2002 by researchers at the University of Maryland, who found that it could restore the function of a mutated form of the p53 tumor suppressor protein, which is commonly found in many types of cancer.
Mécanisme D'action
The exact mechanism of action of N-[1-(hydroxymethyl)cyclopentyl]-2-phenyl-1,3-thiazole-4-carboxamide is not fully understood, but it is believed to work by stabilizing and restoring the function of mutant p53 proteins. This allows these proteins to activate genes that are involved in cell cycle arrest, DNA repair, and apoptosis, which can help to prevent the development and progression of cancer.
Biochemical and Physiological Effects:
N-[1-(hydroxymethyl)cyclopentyl]-2-phenyl-1,3-thiazole-4-carboxamide has been shown to have a number of biochemical and physiological effects, including the activation of p53 target genes, the inhibition of cell proliferation, the induction of apoptosis, and the protection of neurons from oxidative stress and other forms of damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[1-(hydroxymethyl)cyclopentyl]-2-phenyl-1,3-thiazole-4-carboxamide for lab experiments is its ability to restore the function of mutant p53 proteins, which can help to elucidate the role of these proteins in cancer development and progression. However, one of the limitations of N-[1-(hydroxymethyl)cyclopentyl]-2-phenyl-1,3-thiazole-4-carboxamide is its relatively low potency, which can make it difficult to achieve therapeutic concentrations in vivo.
Orientations Futures
There are many potential future directions for N-[1-(hydroxymethyl)cyclopentyl]-2-phenyl-1,3-thiazole-4-carboxamide research, including the development of more potent analogs, the investigation of its neuroprotective effects in animal models of neurodegenerative diseases, and the exploration of its potential as a combination therapy with other cancer drugs. Additionally, further studies are needed to fully understand the mechanism of action of N-[1-(hydroxymethyl)cyclopentyl]-2-phenyl-1,3-thiazole-4-carboxamide and its effects on various cellular pathways.
Méthodes De Synthèse
The synthesis of N-[1-(hydroxymethyl)cyclopentyl]-2-phenyl-1,3-thiazole-4-carboxamide involves several steps, including the reaction of cyclopentanone with methylamine to form a cyclic imine, which is then reacted with thioamide and phenylboronic acid to form the final product. This process has been optimized over the years to improve the yield and purity of the compound.
Applications De Recherche Scientifique
N-[1-(hydroxymethyl)cyclopentyl]-2-phenyl-1,3-thiazole-4-carboxamide has been studied extensively in the context of cancer research, as it has been shown to restore the function of mutant p53 proteins, which are commonly found in many types of cancer. It has also been investigated for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and other forms of damage.
Propriétés
IUPAC Name |
N-[1-(hydroxymethyl)cyclopentyl]-2-phenyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c19-11-16(8-4-5-9-16)18-14(20)13-10-21-15(17-13)12-6-2-1-3-7-12/h1-3,6-7,10,19H,4-5,8-9,11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIXKHNKDHTMAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CO)NC(=O)C2=CSC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(hydroxymethyl)cyclopentyl]-2-phenyl-1,3-thiazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-(3-methylbenzo[g][1]benzofuran-2-yl)methanone](/img/structure/B6637001.png)
![1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-2-(6,7,8,9-tetrahydrodibenzofuran-2-yloxy)ethanone](/img/structure/B6637005.png)
![N-cyclopropyl-4-[3-(hydroxymethyl)pyrrolidine-1-carbonyl]benzamide](/img/structure/B6637009.png)
![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-(6,7,8,9-tetrahydrodibenzofuran-2-yloxy)ethanone](/img/structure/B6637013.png)
![[4-[(3,5-Dimethylpyrazol-1-yl)methyl]phenyl]-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B6637021.png)
![N-[4-(hydroxymethyl)cyclohexyl]-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B6637025.png)
![1-(5-Ethyl-3-methyl-1,2-oxazol-4-yl)-3-[(1-hydroxycyclohexyl)methyl]urea](/img/structure/B6637041.png)
![1-(5-Ethyl-3-methyl-1,2-oxazol-4-yl)-3-[4-(hydroxymethyl)cyclohexyl]urea](/img/structure/B6637045.png)
![[4-Cyclopropyl-5-(2-phenylethylsulfanyl)-1,2,4-triazol-3-yl]methanol](/img/structure/B6637055.png)
![[3-[1-[[1-(5-Methylpyridin-2-yl)piperidin-4-yl]amino]ethyl]phenyl]methanol](/img/structure/B6637064.png)
![N-[1-(hydroxymethyl)cyclopentyl]-2-indol-1-ylacetamide](/img/structure/B6637072.png)


![N-[4-(hydroxymethyl)cyclohexyl]-4-(triazol-1-yl)benzamide](/img/structure/B6637100.png)